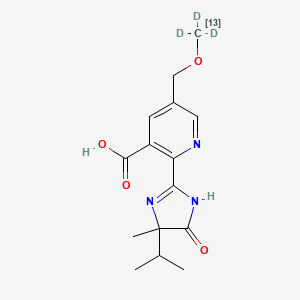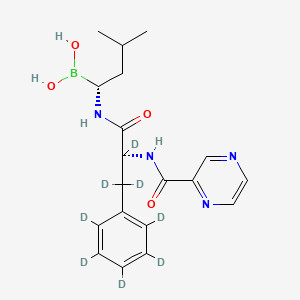
D-Glucose-13C-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucose-13C-1: is a labeled form of D-Glucose, where the carbon at the first position is replaced with the isotope carbon-13. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies of metabolic pathways and biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: D-Glucose-13C-1 can be synthesized through various methods, including the incorporation of carbon-13 into glucose during its biosynthesis. One common method involves the use of labeled carbon dioxide in photosynthetic organisms, which then incorporate the isotope into glucose through natural metabolic processes.
Industrial Production Methods: Industrial production of this compound typically involves the use of labeled precursors in microbial fermentation processes. These methods ensure high yields and purity of the labeled glucose, making it suitable for various research applications.
化学反应分析
Types of Reactions: D-Glucose-13C-1 undergoes several types of chemical reactions, including:
Oxidation: Conversion to gluconic acid or glucaric acid.
Reduction: Formation of sorbitol.
Substitution: Formation of various glucose derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like nitric acid or bromine water.
Reduction: Commonly uses sodium borohydride or hydrogen gas with a catalyst.
Substitution: Various reagents depending on the desired derivative, such as acetic anhydride for acetylation.
Major Products:
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose derivatives.
科学研究应用
Chemistry: D-Glucose-13C-1 is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of glucose and its derivatives. It helps in understanding the primary reaction mechanisms in pyrolysis and other chemical processes.
Biology: In biological research, this compound is used as a tracer to study metabolic pathways, including glycolysis and the Krebs cycle. It helps in elucidating the fate of glucose in various biological systems.
Medicine: this compound is used in medical research to study glucose metabolism in diseases such as diabetes. It aids in the development of diagnostic tools and therapeutic strategies.
Industry: In industrial applications, this compound is used in the production of labeled compounds for research and development. It is also used in quality control processes to ensure the purity and consistency of glucose-containing products.
作用机制
D-Glucose-13C-1 exerts its effects by participating in the same metabolic pathways as regular glucose. The carbon-13 isotope allows for the tracking of glucose molecules through these pathways using techniques like NMR spectroscopy. This helps in understanding the molecular targets and pathways involved in glucose metabolism.
相似化合物的比较
D-Glucose-13C-2: Labeled at the second carbon position.
D-Glucose-13C-6: Labeled at the sixth carbon position.
D-Glucose-13C-1,2: Labeled at both the first and second carbon positions.
Uniqueness: this compound is unique due to its specific labeling at the first carbon position, which allows for detailed studies of reactions and pathways involving this particular carbon atom. This specificity makes it a valuable tool in research applications where precise tracking of glucose metabolism is required.
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(413C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i6+1 |
InChI 键 |
GZCGUPFRVQAUEE-DDGHUVPUSA-N |
手性 SMILES |
C([C@H]([13C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


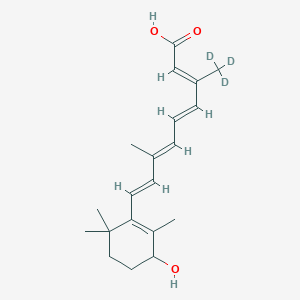
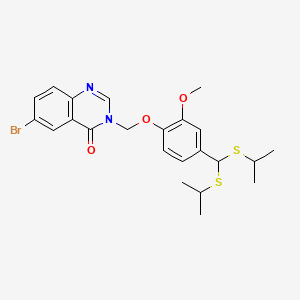

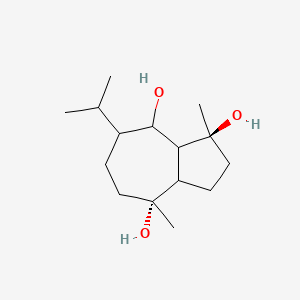
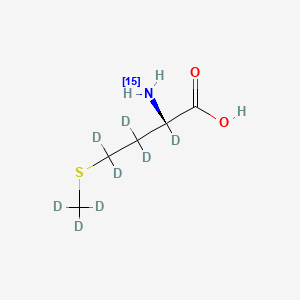
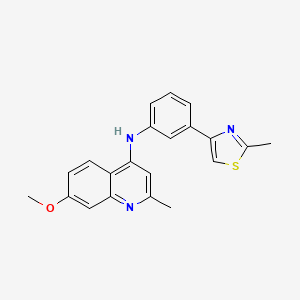
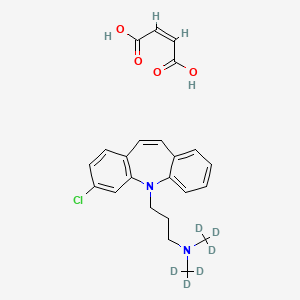
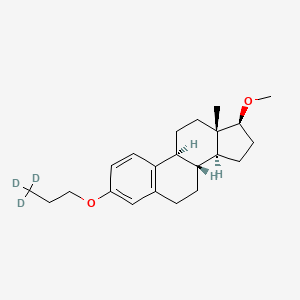
![(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12425509.png)
![8-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-5,7-dimethoxychromen-2-one](/img/structure/B12425510.png)


